2-Bromo-8-methoxyquinazoline
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Overview
Description
2-Bromo-8-methoxyquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The addition of bromine and methoxy groups to the quinazoline core enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-methoxyquinazoline typically involves the bromination of 8-methoxyquinazoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. These could include continuous flow reactions where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinazoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-8-methoxyquinazoline .
Scientific Research Applications
2-Bromo-8-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It serves as a probe in biological studies to understand the role of quinazoline derivatives in biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-8-methoxyquinazoline involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can interfere with cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
- 2-Chloro-8-methoxyquinazoline
- 2-Fluoro-8-methoxyquinazoline
- 2-Iodo-8-methoxyquinazoline
Comparison: Compared to its analogs, 2-Bromo-8-methoxyquinazoline may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine or fluorine, can influence the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-8-methoxyquinazoline |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3 |
InChI Key |
XZWGXYZUSBGDGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=C(N=C21)Br |
Origin of Product |
United States |
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